molecular formula C22H32N2O4S B2857808 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 446028-38-2

1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B2857808
CAS RN: 446028-38-2
M. Wt: 420.57
InChI Key: RRUHRQCUOJRTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the adamantyl group could be introduced via a reaction with adamantane or one of its derivatives . The dimethoxyphenyl group could be introduced via a reaction with a suitable dimethoxybenzene derivative . The sulfonyl group could be introduced via a reaction with a suitable sulfonyl chloride . Finally, the piperazine ring could be formed via a reaction with a suitable diamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would give the molecule a three-dimensional, cage-like structure. The dimethoxyphenyl group would provide a flat, aromatic region. The sulfonyl group would be polar and could participate in hydrogen bonding. The piperazine ring would be flexible and could adopt different conformations .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The adamantyl group is quite inert, but could potentially undergo reactions at the tertiary carbon atoms . The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions . The sulfonyl group could react with nucleophiles . The piperazine ring could undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, given the presence of the rigid adamantyl group . Its solubility would depend on the solvent used: it might be more soluble in organic solvents due to the presence of the adamantyl and dimethoxyphenyl groups, and less soluble in water due to the lack of polar groups .

Scientific Research Applications

  • Antimicrobial and Hypoglycemic Activities : Compounds related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine have demonstrated potent antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some of these compounds have shown hypoglycemic activity in diabetic rats, indicating potential applications in diabetes treatment (Al-Abdullah et al., 2015).

  • Soluble Epoxide Hydrolase Inhibitors : Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase, a promising target for the treatment of hypertension and inflammation. The introduction of a substituted piperazino group led to substantial improvements in pharmacokinetic parameters (Huang et al., 2010).

  • Antimicrobial and Anti-inflammatory Activities : Another study found that derivatives of this compound displayed significant antimicrobial activities, particularly against Gram-positive bacteria. These compounds also demonstrated anti-inflammatory activity in vivo, indicating their potential use in treating inflammatory conditions (Al-Omar et al., 2010).

  • Adenosine A2B Receptor Antagonists : Some derivatives have been developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, indicating potential applications in pharmacology and medicinal chemistry (Borrmann et al., 2009).

  • Antiproliferative Activity : Certain derivatives have shown antiproliferative activity against various cancer cell lines, suggesting their potential as antitumor agents (Fytas et al., 2015).

  • Antidepressant Properties : A compound structurally related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine demonstrated antidepressant properties through its interaction with various serotonin receptors, offering a new avenue for the treatment of major depressive disorder (Hvenegaard et al., 2012).

Future Directions

The study and application of such a compound could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its unique structure could make it useful for studying fundamental chemical reactions, or for developing new materials with novel properties .

properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-27-19-3-4-20(28-2)21(12-19)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHRQCUOJRTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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